molecular formula C24H31N3O3 B2608632 N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955594-94-2

N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2608632
CAS No.: 955594-94-2
M. Wt: 409.53
InChI Key: BIALPWAWAUYKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

  • Dopamine Agonist Properties : Compounds similar to "N1-(2-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide" have been studied for their dopamine agonist properties. Research indicates that modifications in the N-alkyl side chain of tetrahydroquinolines can significantly impact their potency as dopamine-like agents, affecting their ability to dilate the renal artery, which could have implications for the treatment of conditions like hypertension or renal dysfunction (Jacob et al., 1981).

  • Orexin Receptor Antagonism : The blockade of orexin receptors, particularly OX1R and OX2R, by compounds structurally similar to the one has shown promise in modulating sleep-wake cycles, suggesting potential applications in treating sleep disorders. These findings underscore the role of orexin receptors in sleep regulation and the therapeutic potential of their antagonists (Dugovic et al., 2009).

Chemical and Structural Analysis

  • Crystal Structure Analysis : Studies involving crystal structure and Hirshfeld surface analysis of compounds with similar structures have provided insights into their molecular configurations, intermolecular interactions, and potential for forming stable crystalline forms. Such information is crucial for understanding the physicochemical properties and stability of these compounds, which is essential for their pharmaceutical applications (Baba et al., 2019).

Synthesis and Evaluation for Drug Development

  • Anticancer Activity : The design and synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, through a one-pot three-component method, have led to compounds exhibiting moderate to high levels of antitumor activities. This approach underscores the potential of such compounds in developing new anticancer agents (Fang et al., 2016).

  • ERK2 Inhibition for Antineoplastic Activity : Synthesized N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones have been targeted as new candidates to inhibit extracellular signal-regulated kinases (ERK1/2), displaying considerable antineoplastic activity. This research highlights the therapeutic potential of these compounds in treating various cancers (Aly et al., 2018).

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-3-15-27-16-7-8-19-17-18(11-12-21(19)27)13-14-25-23(28)24(29)26-20-9-5-6-10-22(20)30-4-2/h5-6,9-12,17H,3-4,7-8,13-16H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIALPWAWAUYKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.